molecular formula C20H19N3O6 B2527063 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea CAS No. 955257-94-0

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea

Cat. No.: B2527063
CAS No.: 955257-94-0
M. Wt: 397.387
InChI Key: QPNYZBMWHLSRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea is a synthetic chemical compound designed for pharmaceutical and life sciences research. This molecule features a unique structure combining a urea moiety with a 5-oxopyrrolidin-3-yl (also known as 2-pyrrolidinone) core, both substituted with 1,3-benzodioxole groups . The 1,3-benzodioxole (benzodioxol) ring system is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities . Research Applications & Value: As part of a class of urea-based pyrrolidinone derivatives , this compound is of significant interest in drug discovery . Compounds within this structural class are frequently investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the urea functional group is particularly noteworthy, as it can act as a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets, which is crucial for enhancing binding affinity and selectivity . Researchers can utilize this chemical as a building block or as a core structure for the synthesis of more complex molecules, or as a standard in analytical and bioactivity screening studies. For Research Use Only. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes and is not a recommendation for any specific application.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c24-19-5-12(9-23(19)14-2-4-16-18(7-14)29-11-27-16)8-21-20(25)22-13-1-3-15-17(6-13)28-10-26-15/h1-4,6-7,12H,5,8-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNYZBMWHLSRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 3-(1,3-Benzodioxol-5-yl)-3H-Benzo[f]Isobenzofuran-1-one

This compound () shares the 1,3-benzodioxol group but replaces the urea-pyrrolidinone framework with an isobenzofuranone system. Key differences include:

  • Electronic Properties: The isobenzofuranone’s fused aromatic system enhances planarity and conjugation, increasing electron delocalization compared to the urea-linked benzodioxol groups in the target compound.
  • Ring Conformation: The isobenzofuranone’s rigid structure contrasts with the target compound’s flexible pyrrolidinone ring, which may adopt puckered conformations as defined by Cremer-Pople coordinates (e.g., amplitude $ q $ and phase $ \phi $) .

(b) 1-(5-Hydroxymethyl-4-[5-(5-Oxo-5-Piperidin-1-yl-Penta-1,3-Dienyl)-Benzo[1,3]Dioxol-2-yl]-Tetrahydro-Furan-2-yl)-5-Methyl-1H-Pyrimidine-2,4-Dione

This molecule () incorporates a piperidinone ring instead of pyrrolidinone. Key distinctions:

  • Functional Groups : The pyrimidine-2,4-dione core in this analogue may engage in stronger hydrogen bonding than the urea group, impacting biological target interactions.

Urea-Linked Heterocycles

(a) 1,3-Di(1,3-Benzodioxol-5-yl)Urea

A simplified analogue lacking the pyrrolidinone substituent:

  • Molecular Weight : Lower molecular weight (≈ 310 g/mol) compared to the target compound (≈ 450 g/mol), affecting pharmacokinetic properties like membrane permeability.

Structural and Electronic Data Comparison

Property Target Compound 3-(1,3-Benzodioxol-5-yl)-3H-Benzo[f]Isobenzofuran-1-one Piperidinone-Pyrimidine Analogue
Molecular Weight ~450 g/mol ~280 g/mol ~520 g/mol
Key Functional Groups Urea, 1,3-Benzodioxol, Pyrrolidinone Isobenzofuranone, 1,3-Benzodioxol Piperidinone, Pyrimidine-2,4-dione
Ring Conformation Puckered (pyrrolidinone) Planar (fused isobenzofuranone) Chair (piperidinone)
Hydrogen-Bond Acceptors 6 4 8

Research Findings and Implications

  • Conformational Flexibility: The target compound’s pyrrolidinone ring adopts a puckered conformation, which may enhance binding to flexible active sites in biological targets .
  • Electronic Effects : The dual 1,3-benzodioxol groups increase lipophilicity (clogP ≈ 3.5), favoring blood-brain barrier penetration compared to less lipophilic analogues .
  • Synthetic Challenges: The urea linkage’s sensitivity to hydrolysis under acidic conditions contrasts with the stability of isobenzofuranone or pyrimidine cores in analogues .

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